2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide

Catalog No.
S13165551
CAS No.
81124-62-1
M.F
C8H14N2O4
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carbo...

CAS Number

81124-62-1

Product Name

2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide

IUPAC Name

2,4-dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C8H14N2O4/c1-7(13)3-4(11)10-8(2,14)5(7)6(9)12/h5,13-14H,3H2,1-2H3,(H2,9,12)(H,10,11)

InChI Key

OZXMSSBJQZYMRO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC(C1C(=O)N)(C)O)O

2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide, with the chemical formula C8H14N2O4C_8H_{14}N_2O_4 and CAS number 81124-62-1, is a specialized organic compound characterized by its unique structural features. This compound contains a piperidine ring that is substituted with two hydroxyl groups and two methyl groups, along with a carboxamide functional group. Its molecular weight is approximately 202.21 g/mol, and it is recognized by several synonyms, including 2,4-dihydroxy-2,4-dimethyl-6-oxo-3-piperidinecarboxamide and EINECS 279-692-3 .

The chemical reactivity of 2,4-dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide can be attributed to its functional groups:

  • Hydroxyl Groups: These can participate in hydrogen bonding and can undergo oxidation reactions.
  • Carboxamide Group: This group is known for its ability to act as a nucleophile in various reactions, including acylation and amidation.
  • Piperidine Ring: The nitrogen atom in the piperidine ring can engage in electrophilic substitution reactions or nucleophilic attacks.

The compound's reactivity makes it a versatile intermediate in organic synthesis.

Several methods have been proposed for synthesizing 2,4-dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide:

  • Condensation Reactions: The compound can be synthesized through the condensation of appropriate piperidine derivatives with hydroxylated carboxylic acids.
  • Reduction Reactions: Starting from precursors containing ketone or aldehyde functionalities, reduction processes can yield the desired compound.
  • Multi-step Synthesis: A combination of reactions involving protection and deprotection steps may be employed to construct the complex structure of this compound .

The applications of 2,4-dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide span various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: Its antimicrobial properties suggest possible use in agricultural formulations to protect crops from pathogens.
  • Chemical Intermediates: The compound can be utilized as an intermediate in the synthesis of other complex organic molecules .

Interaction studies involving 2,4-dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide have focused on its binding affinity with various biological targets. Preliminary data indicate potential interactions with enzymes involved in metabolic pathways and receptors linked to inflammation and microbial resistance. Further investigation into these interactions could provide insights into its therapeutic potential and mechanisms of action .

When comparing 2,4-dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide with similar compounds, several notable substances emerge:

Compound NameStructural FeaturesUnique Aspects
2-Hydroxy-N,N-dimethylacetamideHydroxyl group on acetamideSimpler structure; lacks piperidine ring
2,5-Dihydroxy-N,N-dimethylpyrimidineDihydroxylated pyrimidine derivativeDifferent ring structure; potential nucleophilicity
N,N-DimethylglycineSimple amino acid derivativeLacks hydroxyl groups; primarily used in metabolism

The uniqueness of 2,4-dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide lies in its specific arrangement of hydroxyl groups and the piperidine ring structure which contributes to its distinct biological activities and chemical reactivity.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

202.09535693 g/mol

Monoisotopic Mass

202.09535693 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types